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Compound of Interest

Compound Name: Fosgonimeton

Cat. No.: B10830022

This technical support center provides researchers, scientists, and drug development
professionals with a centralized resource for understanding and interpreting the negative
clinical trial results of Fosgonimeton. The following troubleshooting guides and frequently
asked questions (FAQs) address common queries and potential experimental challenges.

Frequently Asked Questions (FAQSs)

Q1: What were the primary outcomes of the key clinical trials for Fosgonimeton in
neurodegenerative diseases?

Al: The pivotal clinical trials for Fosgonimeton, LIFT-AD for Alzheimer's Disease (AD) and
SHAPE for Parkinson's Disease Dementia (PDD) and Dementia with Lewy Bodies (DLB), did
not meet their primary endpoints.

In the Phase 2/3 LIFT-AD trial, Fosgonimeton failed to demonstrate a statistically significant
improvement in the Global Statistical Test (GST), a composite score of cognitive and functional
measures, compared to placebo in patients with mild-to-moderate AD.[1][2][3] Similarly, the
Phase 2 SHAPE trial did not meet its primary endpoint, which was a composite of Event-
Related-Potential (ERP) P300 latency and the Alzheimer's Disease Assessment Scale-
Cognitive Subscale (ADAS-Cog13).[4]

Q2: Were there any encouraging signals or secondary endpoint results in these trials?
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A2: Yes, despite failing to meet the primary endpoints, both trials showed some numerical
trends favoring Fosgonimeton in certain subgroups and on specific secondary measures,
although these were not statistically significant.

In the LIFT-AD trial, a greater numerical treatment effect was observed in patients with more
advanced disease and in those who carry the APOE €4 gene variant.[2] Additionally, there was
a reduction in plasma levels of phosphorylated tau (pTau217), a biomarker of AD pathology, in
the Fosgonimeton group. In the SHAPE trial, the 40mg dose group showed positive effects on
several cognitive measures.

Q3: What is the proposed mechanism of action for Fosgonimeton?

A3: Fosgonimeton is a small molecule designed to act as a positive modulator of the
hepatocyte growth factor (HGF)/MET signaling pathway. This pathway is crucial for
neuroprotective, neurotrophic, and anti-inflammatory processes in the central nervous system.
Fosgonimeton is a prodrug that is converted to its active metabolite, which then crosses the
blood-brain barrier to enhance the interaction between HGF and its receptor, MET.

Troubleshooting Guide

Issue 1: Reconciling preclinical positive results with clinical trial failures.
Possible Explanation:

o Translational Gap: Preclinical models, while valuable, may not fully recapitulate the complex
pathology of human neurodegenerative diseases. The robust neuroprotective effects seen in
animal models may not translate directly to clinical efficacy in humans.

o Disease Stage and Heterogeneity: The patient populations in clinical trials are often
heterogeneous. The timing of intervention in the disease course could be critical, and the
underlying pathology may vary among individuals, impacting treatment response.

» Placebo Effect: In some trials, a lack of significant decline in the placebo group over the
study duration can make it challenging to demonstrate a statistically significant treatment
benefit.

Experimental Approach:
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» Refine Preclinical Models: Develop and utilize more sophisticated preclinical models that
better mimic the multifaceted aspects of human neurodegenerative diseases.

» Patient Stratification: In future trials, consider more stringent patient selection criteria and
stratification based on biomarkers to identify subpopulations most likely to respond to
HGF/MET pathway modulation.

Issue 2: Lack of statistically significant cognitive improvement despite target engagement.
Possible Explanation:

e Downstream Pathway Complexity: While Fosgonimeton may successfully modulate the
HGF/MET pathway, the downstream effects on cognitive function are likely influenced by
numerous other interconnected cellular and molecular pathways.

e Duration of Treatment: The 26-week duration of the LIFT-AD and SHAPE trials may have
been insufficient to observe significant cognitive and functional improvements in slowly
progressing neurodegenerative diseases.

Experimental Approach:

o Systems Biology Analysis: Employ a systems biology approach to investigate the broader
network of signaling pathways that interact with the HGF/MET system.

» Longer-Term Studies: Design future clinical trials with longer treatment durations to
adequately assess the potential for disease modification.

Quantitative Data Summary

Table 1. Summary of LIFT-AD Trial Results
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Fosgonimeton (40

Endpoint Placebo p-value
mg)
Primary Endpoint
Global Statistical Test
-0.08 0.70
(GST) Change
Secondary Endpoints
ADAS-Cogl1 Change
, -1.09 -0.39 0.35
from Baseline
ADCS-ADL23 Change
_ +0.65 -0.02 0.61
from Baseline
Biomarker Endpoint
Plasma pTau2l17
-0.12 <0.01
Change (pg/mL)
Table 2: Summary of SHAPE Trial (40 mg dose) Results
. Fosgonimeton (40
Endpoint Placebo p-value
mg)
Cognitive Endpoint
ADAS-Cogl3 Change  Statistically significant
<0.05

from Baseline improvement

Methodologies and Visualizations

Experimental Protocols

LIFT-AD Clinical Trial Protocol (NCT04488419)

o Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.

o Participants: Approximately 315 individuals with mild-to-moderate Alzheimer's disease.

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

« Intervention: Subcutaneous injection of Fosgonimeton (40 mg) or placebo once daily for 26
weeks.

e Primary Endpoint: Global Statistical Test (GST), a composite of the Alzheimer's Disease
Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease
Cooperative Study-Activities of Daily Living (ADCS-ADL23).

e Secondary Endpoints: Included changes in ADAS-Cogl11, ADCS-ADL23, and plasma
biomarkers such as neurofilament light chain (NfL).

SHAPE Clinical Trial Protocol (NCT04831281)
» Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group trial.

o Participants: 28 individuals with Parkinson's disease dementia or Dementia with Lewy
Bodies.

« Intervention: Subcutaneous injection of Fosgonimeton (40 mg or 70 mg) or placebo once
daily for 26 weeks.

e Primary Endpoint: A composite score of the variation in Event-Related-Potential (ERP) P300
latency and ADAS-Cog13.
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Caption: Proposed mechanism of action for Fosgonimeton.
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Caption: LIFT-AD clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. Fosgonimeton Small Molecule Therapy for Alzheimer’s Fails to Meet Study Endpoints - -
Practical Neurology [practicalneurology.com]

e 4. Athira Pharma reports data from Parkinson’s disease dementia trial
[clinicaltrialsarena.com]

 To cite this document: BenchChem. [Interpreting Negative Fosgonimeton Clinical Trial
Results: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830022#interpreting-negative-results-from-
fosgonimeton-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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